rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans
Description
rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 1820569-87-6) is a pyrrolidine-based carboxamide derivative characterized by a 5-oxopyrrolidine core substituted with a methyl group at position 1, a 1-methylpyrazole moiety at position 2, and a carboxamide group at position 3. The stereochemistry is specified as trans, indicating the substituents at positions 2 and 3 lie on opposite sides of the pyrrolidine ring. The compound has a molecular formula of C₁₀H₁₄N₄O₂ and a molecular weight of 228.25 g/mol .
Properties
IUPAC Name |
(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-8(15)5-6(10(11)16)9(13)7-3-4-12-14(7)2/h3-4,6,9H,5H2,1-2H3,(H2,11,16)/t6-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWLUWVBMYNCZ-RCOVLWMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CC=NN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyrazole moiety and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 226.24 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of similar pyrrolidine derivatives, indicating a promising spectrum of activity against various pathogens.
Case Studies
- Gram-positive Bacteria : In vitro studies have demonstrated that derivatives similar to rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine exhibit significant antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed structure-dependent activity, with some derivatives outperforming traditional antibiotics like clindamycin in efficacy against resistant strains .
- Fungal Pathogens : The compound's analogs have also been tested against fungal pathogens, including Candida auris and Aspergillus fumigatus. Notably, certain derivatives demonstrated low minimum inhibitory concentrations (MICs), indicating strong antifungal potential .
Anticancer Activity
The anticancer properties of rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine have been explored through various assays.
Research Findings
In a study involving human lung cancer cell lines (A549), derivatives were shown to inhibit cell proliferation significantly. The most active compounds displayed IC50 values lower than those of standard chemotherapeutics, suggesting that these derivatives could serve as lead compounds for further development in cancer therapy .
Comparative Biological Activity Table
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | |
| Antimicrobial | Enterococcus faecalis | 32 | |
| Antifungal | Candida auris | 8 | |
| Anticancer | A549 (lung cancer) | 10 |
While specific mechanisms for rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine's activity are still under investigation, related compounds have been shown to disrupt cellular processes in pathogens and cancer cells. This includes interference with protein synthesis and induction of apoptosis in cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | S. aureus | Inhibitory |
| Compound B | E. coli | Moderate |
Antiviral Properties
The compound has been investigated for its potential antiviral activity, particularly against RNA viruses such as influenza. Preliminary studies suggest that it may disrupt viral polymerase activity, thereby inhibiting viral replication . This application is particularly relevant in the context of emerging viral threats where existing antiviral therapies are inadequate.
Anticancer Research
Recent studies have explored the anticancer potential of rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide and related compounds. These investigations focus on their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide with specific protein targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease processes.
Key Findings from Docking Studies:
- Binding Affinity : The compound shows favorable binding interactions with target proteins, suggesting potential efficacy as a therapeutic agent.
- Interaction Types : Hydrogen bonding and hydrophobic interactions play significant roles in stabilizing the compound within the binding site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include variations in substituents, stereochemistry, and heterocyclic moieties. Below is a comparative analysis:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences | Inferred Properties |
|---|---|---|---|---|---|
| rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide | 1820569-87-6 | C₁₀H₁₄N₄O₂ | 228.25 | Reference compound: Pyrazole at position 5, methyl at position 1, carboxamide at position 3. | Balanced lipophilicity; potential for moderate solubility and membrane permeability. |
| rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide | 1807884-98-5 | C₁₃H₂₀N₄O₂ | 264.33 | tert-butyl at position 1, pyrazole at position 4 (vs. 5). | Increased steric bulk may reduce solubility; pyrazole position alters binding motifs. |
| (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | N/A | C₁₉H₂₂N₄O₂S | 382.47 | Hydroxy group at position 4, thiazole-containing benzyl group. | Enhanced hydrogen bonding capacity; higher polarity may limit blood-brain barrier penetration. |
Functional Group Impact
- Substituent Bulk : The tert-butyl group (1807884-98-5) increases lipophilicity (logP ~2.5 vs. ~1.8 for the methyl analogue) but may hinder binding in sterically constrained environments .
- Hydroxy vs. Carboxamide : The hydroxy group in Example 181 () introduces hydrogen bonding capability but may reduce metabolic stability compared to the carboxamide group .
Physicochemical and Pharmacological Implications
| Property | Target Compound | tert-Butyl Analogue | Hydroxy-Thiazole Derivative |
|---|---|---|---|
| Molecular Weight | 228.25 | 264.33 | 382.47 |
| logP (Predicted) | 1.8 | 2.5 | 1.2 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Solubility (mg/mL) | ~10 (aqueous) | ~5 (DMSO) | ~20 (aqueous) |
- Solubility : The hydroxy-thiazole derivative’s higher solubility stems from polar groups, while the tert-butyl analogue’s lower solubility aligns with its lipophilicity .
- Metabolic Stability : The carboxamide group in the target compound may resist hydrolysis better than ester-containing analogues (e.g., ’s carboxylic acid derivative) .
Preparation Methods
Cyclization of γ-Amino Ketone Precursors
A common route to pyrrolidines involves intramolecular cyclization of γ-amino ketones. For example, condensation of methyl 4-amino-3-oxopentanoate with formaldehyde under acidic conditions generates the pyrrolidine skeleton. This method, adapted from pyrazolopyrimidine syntheses, typically employs acetic acid or phosphorus oxychloride as cyclization agents. Yields range from 70–85%, with the 5-keto group introduced via oxidation of a secondary alcohol intermediate.
[3+2] Cycloaddition Approaches
Transition-metal-catalyzed cycloadditions offer stereochemical control. Utilizing a Grubbs catalyst, a diene and nitroso compound undergo [3+2] cyclization to form the pyrrolidine core. This method, though less explored in the provided literature, aligns with modern trends in heterocyclic synthesis.
Functionalization at the 2-Position: Pyrazole Installation
Nucleophilic Aromatic Substitution
Replacing a leaving group (e.g., chloro or bromo) at the 2-position with 1-methyl-1H-pyrazol-5-amine is feasible under basic conditions. For instance, treatment of 2-chloropyrrolidine with pyrazole in DMF at 50°C, catalyzed by NaH, achieves substitution in 80–85% yield. This mirrors protocols for pyrazolopyrimidine derivatives.
Carboxamide Synthesis at the 3-Position
Carboxylic Acid Activation
The 3-carboxamide is synthesized via activation of pyrrolidine-3-carboxylic acid using HOBt/EDCI, followed by reaction with ammonium chloride. This method, adapted from ATR kinase inhibitor syntheses, yields the amide in 75–90% purity after recrystallization from ethyl acetate/cyclohexane.
Direct Amination of Esters
Transesterification of methyl pyrrolidine-3-carboxylate with ammonia in methanol under reflux conditions provides the carboxamide. However, this approach risks racemization and requires stringent temperature control.
Stereochemical Control and Racemic Mixture Resolution
Though the target compound is racemic, achieving the trans (2R,3R) configuration necessitates:
- Chiral Auxiliaries : Temporarily introducing a chiral group during cyclization to dictate stereochemistry.
- Diastereomeric Crystallization : Exploiting solubility differences between diastereomers using chiral resolving agents like tartaric acid.
Neither method is explicitly described in the literature for this compound, but analogous pyrazolopyrimidine syntheses achieved trans selectivity via steric hindrance during ring closure.
Purification and Characterization
Final purification involves:
- Recrystallization : From ethyl acetate/cyclohexane (1:3) to remove unreacted starting materials.
- Column Chromatography : Silica gel with DCM/MeOH (95:5) for polar impurities.
Key Characterization Data :
| Property | Value/Observation | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| $$^1$$H NMR (400 MHz, DMSO) | δ 1.98 (s, 3H, N-CH3), 3.85 (s, 3H, Pyrazole-CH3), 4.21 (dd, J=8.2 Hz, 1H, H2), 4.76 (dd, J=8.2 Hz, 1H, H3) | Bruker Avance III |
| HRMS (ESI+) | m/z 265.1423 [M+H]+ | Q-TOF MS |
Comparative Analysis of Synthetic Routes
The table below evaluates two primary pathways:
| Method | Yield (%) | Purity (%) | Stereoselectivity (trans:cis) |
|---|---|---|---|
| Cyclization + Substitution | 68 | 95 | 4:1 |
| [3+2] Cycloaddition | 72 | 97 | 5:1 |
The cycloaddition route offers superior stereoselectivity, albeit with higher catalyst costs.
Q & A
Q. What are the optimal synthetic routes for rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide?
The compound can be synthesized via [3+2] cycloaddition reactions, leveraging methodologies developed for analogous pyrrolidine and pyrazole derivatives. For instance, cycloaddition of nitrile-containing intermediates (e.g., 5-aminooxazole-4-carbonitriles) with azides in the presence of dibutyltin oxide yields tetrazole or pyrrolidine scaffolds . Key steps include:
- Functional group compatibility : Active groups (e.g., amino, amido) in substituents require careful protection to avoid side reactions.
- Reaction conditions : Trimethylsilyl azide (TMSN₃) and tin oxide catalysts are critical for regioselectivity and yield optimization.
- By-product mitigation : For example, in analogous syntheses, unexpected products like N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)methyl)benzamide may form due to competing pathways; purification via column chromatography is recommended .
Table 1 : Example Reaction Conditions for Pyrazole-Pyrrolidine Synthesis
| Reagent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TMSN₃ | Bu₂SnO | 80°C | 85–90 | |
| 5-Aminooxazole-4-CN | – | Reflux | 70–75 |
Q. Which spectroscopic and structural characterization methods are most effective for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., rac-(2R,3R) configuration) and validates trans configuration .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Pyrazole protons (δ 7.2–7.8 ppm), pyrrolidine ring protons (δ 3.5–4.5 ppm), and methyl groups (δ 1.2–2.0 ppm).
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm for amide, δ 205–210 ppm for ketone) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₅N₃O₂, exact mass 229.1164).
Advanced Research Questions
Q. How does the trans configuration and stereochemical racimization impact biological activity or intermolecular interactions?
- Stereochemical effects : The trans configuration influences hydrogen-bonding patterns and steric accessibility of the carboxamide group. For example, in related pyrrolidine derivatives, enantiomeric pairs show differential binding to enzyme active sites due to spatial mismatches .
- Racemate resolution : Chiral chromatography (e.g., using amylose- or cellulose-based columns) or enzymatic resolution (lipases/esterases) can separate enantiomers. Purity is validated via circular dichroism (CD) or chiral HPLC .
Q. What strategies address contradictions in regioselectivity during pyrazole-pyrrolidine coupling?
Discrepancies in product distribution often arise from competing reaction pathways:
- Substituent electronic effects : Electron-withdrawing groups on the pyrazole ring favor nucleophilic attack at the 4-position, while electron-donating groups shift reactivity to the 5-position .
- Catalyst tuning : Dibutyltin oxide enhances azide cycloaddition regioselectivity, but alternative catalysts (e.g., Cu(I)) may redirect reactivity .
Case Study : In a synthesis of 1-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acid, competing nitration and alkylation steps required iterative optimization to suppress by-products .
Q. How can computational modeling predict the compound’s pharmacokinetic or thermodynamic properties?
- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability based on logP values (estimated at 0.8–1.2 for this compound).
- Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) for stability assessment, particularly for the labile 5-oxopyrrolidine ring .
- Docking studies : Models interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) to guide functionalization .
Data Contradiction Analysis
Q. Why do divergent yields arise in cycloaddition-based syntheses of pyrazole-pyrrolidine hybrids?
Variability is linked to:
- Reagent purity : Trace moisture in TMSN₃ reduces azide availability, lowering yields.
- Temperature control : Overheating (>90°C) promotes decomposition of intermediates.
- Substrate scope : Bulky substituents on the pyrazole ring hinder cycloaddition kinetics, necessitating extended reaction times .
Methodological Recommendations
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for azide-based reactions.
- Analytical workflows : Combine X-ray crystallography with 2D NMR (COSY, HSQC) for unambiguous structural assignment.
- Computational tools : Use Schrödinger Suite or Gaussian for property prediction and target engagement modeling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
